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molecular formula C13H16O4 B8617881 Ethyl 2-(4-acetylphenoxy)-propanoate

Ethyl 2-(4-acetylphenoxy)-propanoate

Cat. No. B8617881
M. Wt: 236.26 g/mol
InChI Key: JNCZBWZIIHJEDD-UHFFFAOYSA-N
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Patent
US05008439

Procedure details

A solution of the potassium salt of 4-hydroxyacetophenone (17.6 g, 0.1 mol) in DMF (50 mL) is added to a solution of ethyl L-2-[(methylsulfonyl)oxy]propanoate (21.5 g, 0.11 mol) in DMF (40 mL) over 15 minutes at 80° C. and stirred at 80° C. for 2 hours. To the reaction is added ethyl acetate (100 mL) and filtered. The filtrate is concentrated under reduced pressure whereupon the product is analyzed by GLC. The product is dissolved in ethyl acetate (250 mL) and extracted with saturated sodium bicarbonate solution (2×100 mL) and water (2×60 mL). The organic phase is dried and concentrated to give ethyl 2-(4-acetylphenoxy)propanoate (20.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl L-2-[(methylsulfonyl)oxy]propanoate
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[CH3:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:4].[C:12]([O:15][CH2:16][CH3:17])(=[O:14])[CH3:13].[CH3:18]N(C=O)C>>[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH:13]([CH3:18])[C:12]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7][CH:6]=1)(=[O:4])[CH3:2] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
17.6 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
ethyl L-2-[(methylsulfonyl)oxy]propanoate
Quantity
21.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure whereupon the product
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in ethyl acetate (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate solution (2×100 mL) and water (2×60 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(OC(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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